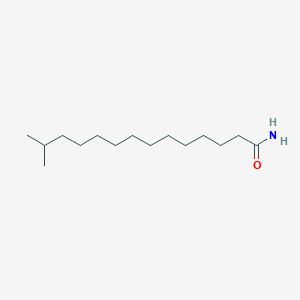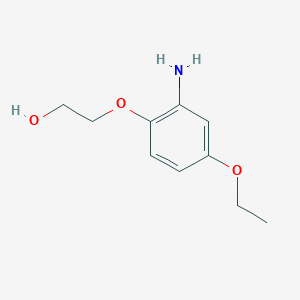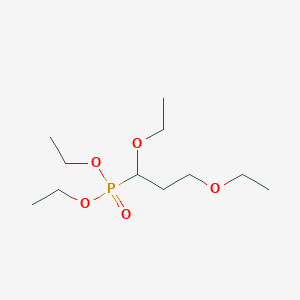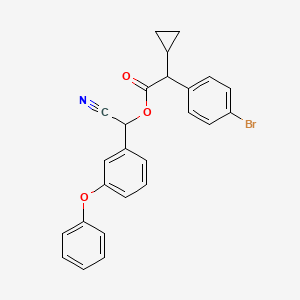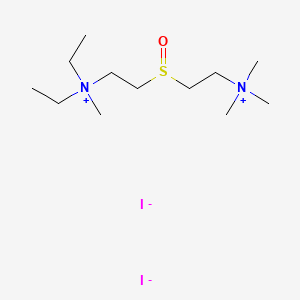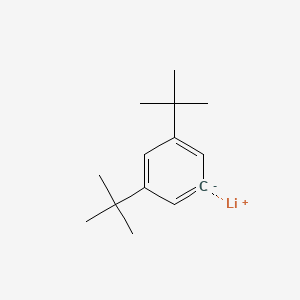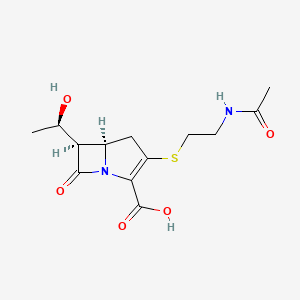
3-Hydroxy-2-iodopyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-iodopyridine-4-carboxylic acid: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a hydroxyl group at the third position, an iodine atom at the second position, and a carboxylic acid group at the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-iodopyridine-4-carboxylic acid typically involves the iodination of pyridine derivatives followed by functional group transformations. One common method includes:
Iodination of Pyridine: Pyridine is halogenated with iodine at the second position to form 2-iodopyridine. This reaction is usually carried out using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide.
Hydroxylation: The 2-iodopyridine is then subjected to hydroxylation at the third position. This can be achieved using reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Carboxylation: Finally, the hydroxylated product is carboxylated at the fourth position using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-iodopyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups like amines, thiols, or alkyl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), Thiols (RSH), Alkyl halides (R-X)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of substituted pyridine derivatives
Aplicaciones Científicas De Investigación
3-Hydroxy-2-iodopyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-iodopyridine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and proteins, affecting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodopyridine: Lacks the hydroxyl and carboxylic acid groups, making it less versatile in chemical reactions.
3-Iodopyridine: Similar structure but lacks the carboxylic acid group, limiting its applications in certain synthetic routes.
4-Iodopyridine: Iodine is positioned differently, affecting its reactivity and applications.
Uniqueness
3-Hydroxy-2-iodopyridine-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups along with the iodine atom. This combination of functional groups provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
63045-70-5 |
|---|---|
Fórmula molecular |
C6H4INO3 |
Peso molecular |
265.01 g/mol |
Nombre IUPAC |
3-hydroxy-2-iodopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H4INO3/c7-5-4(9)3(6(10)11)1-2-8-5/h1-2,9H,(H,10,11) |
Clave InChI |
ACEDPWBXSOJLKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C(=O)O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)
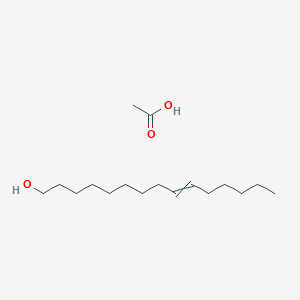
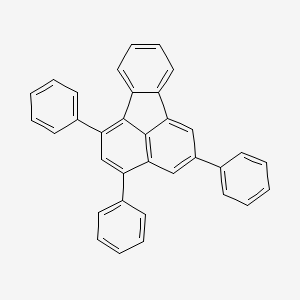
![Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate](/img/structure/B14498549.png)
![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
